REACTION_CXSMILES
|
[C:1]1([C:9]([CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)=O)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.Cl.[NH2:21][OH:22].[OH-].[Na+]>CO.O>[C:1]1([C:9](=[N:21][OH:22])[CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
CUSTOM
|
Details
|
placed in a hot water bath
|
Type
|
STIRRING
|
Details
|
(70° C.) and stirred an additional hour
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the methanol
|
Type
|
TEMPERATURE
|
Details
|
cooled with the addition of ice-water
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved the resulting solid in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried the organic layer (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(OC)C=C1)C(CC1=CC=C(OC)C=C1)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.5 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |